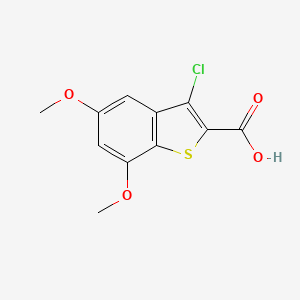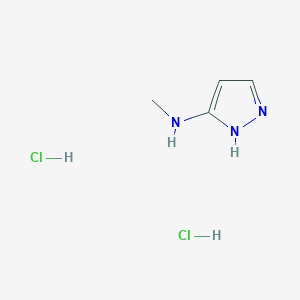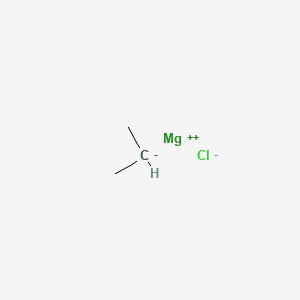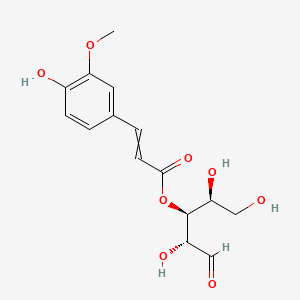![molecular formula C12H23N5O3 B12439138 2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)
2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DiZPK is a photo cross-linking agent that contains a diazirine moiety. Upon UV activation, this moiety creates reactive carbenes that form covalent bonds with amino acid side chains and peptide backbones . DiZPK is a structural analog of pyrrolysine and is used to identify direct protein-protein interactions in living prokaryotic and eukaryotic cells .
Vorbereitungsmethoden
DiZPK can be synthesized through the genetic code expansion system for site-specific incorporation into proteins. This involves the use of a lysine-derived unnatural amino acid that contains a photo-activatable diazirine functionality . The preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Analyse Chemischer Reaktionen
DiZPK undergoes photo-crosslinking reactions upon exposure to UV light at 365 nm. This activation leads to the formation of reactive carbenes that covalently bond with amino acid side chains and peptide backbones . The major products formed from these reactions are higher-molecular-weight photo-crosslinked proteins .
Wissenschaftliche Forschungsanwendungen
DiZPK is widely used in scientific research to map protein-protein interactions in live cells. It has applications in chemistry, biology, medicine, and industry. For example, it is used to monitor bacterial defense proteins and to identify direct interaction partners of proteins in living cells . The incorporation of DiZPK into proteins via genetic code expansion technology allows for the stable isotope labeling of amino acids in cell culture (SILAC) and other advanced proteomics techniques .
Wirkmechanismus
The mechanism of action of DiZPK involves the activation of its diazirine moiety by UV light, which generates reactive carbenes. These carbenes then form covalent bonds with amino acid side chains and peptide backbones, enabling the identification of protein-protein interactions . The molecular targets and pathways involved include various proteins and peptides within prokaryotic and eukaryotic cells .
Vergleich Mit ähnlichen Verbindungen
DiZPK is unique due to its diazirine moiety, which allows for photo-activatable crosslinking. Similar compounds include other photo-crosslinkers like DiZSeK and DiZHSeC, which also contain diazirine functionalities and are used for similar applications in identifying protein-protein interactions . DiZPK stands out for its specific use in live cell applications and its structural similarity to pyrrolysine .
Eigenschaften
Molekularformel |
C12H23N5O3 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid |
InChI |
InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20) |
InChI-Schlüssel |
YGUIFRMUMYTGAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)



![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)

![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)



![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)

![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)

